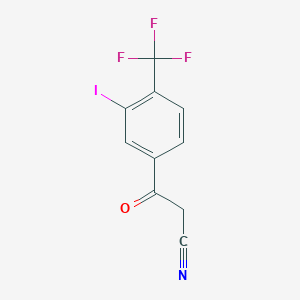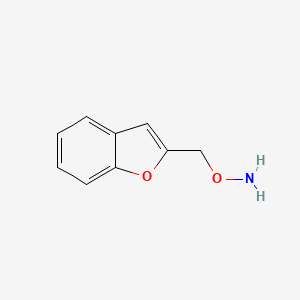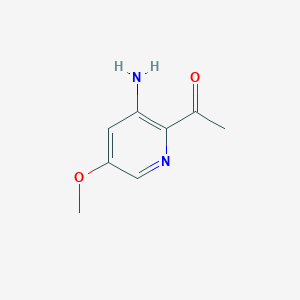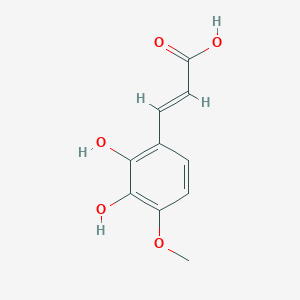![molecular formula C19H17NO2S B12856456 Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate is a complex organic compound that features a biphenyl group, a thiophene ring, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
化学反应分析
Types of Reactions
Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties
作用机制
The mechanism of action of Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
相似化合物的比较
Similar Compounds
Similar compounds include other biphenyl derivatives and thiophene-based molecules. Examples are:
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Thiophene: A sulfur-containing heterocycle with aromatic properties.
Methyl biphenyl derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate is unique due to its combination of a biphenyl group, a thiophene ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C19H17NO2S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
methyl 3-amino-4-methyl-5-(4-phenylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C19H17NO2S/c1-12-16(20)18(19(21)22-2)23-17(12)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,20H2,1-2H3 |
InChI 键 |
JDUPQOWBMNAVNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


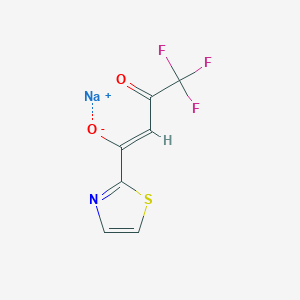
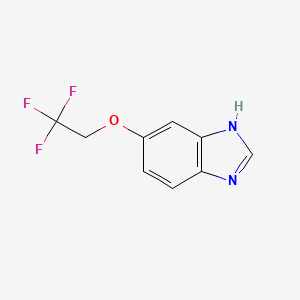
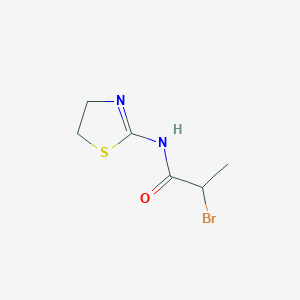

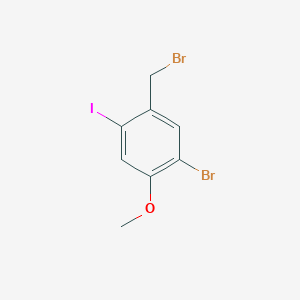

![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)



